Bienvenue dans la boutique en ligne BenchChem!

5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide

Lipophilicity clogP Membrane permeability

5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide (CAS 622344-45-0) is a synthetic heterocyclic small molecule (C₁₉H₁₄N₂OS₂, MW 350.45 g/mol) combining a 2-arylbenzothiazole core with a thiophene-2-carboxamide linkage and an N-benzyl terminal group. This three-component architecture distinguishes it from simpler benzothiazole-thiophene hybrids.

Molecular Formula C19H14N2OS2
Molecular Weight 350.45
CAS No. 622344-45-0
Cat. No. B2833932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide
CAS622344-45-0
Molecular FormulaC19H14N2OS2
Molecular Weight350.45
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H14N2OS2/c22-18(20-12-13-6-2-1-3-7-13)16-10-11-17(23-16)19-21-14-8-4-5-9-15(14)24-19/h1-11H,12H2,(H,20,22)
InChIKeyVEHSGHNCHWZSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide (CAS 622344-45-0): A Structurally Unique Benzothiazole-Thiophene Hybrid for Targeted Probe & Lead Discovery


5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide (CAS 622344-45-0) is a synthetic heterocyclic small molecule (C₁₉H₁₄N₂OS₂, MW 350.45 g/mol) combining a 2-arylbenzothiazole core with a thiophene-2-carboxamide linkage and an N-benzyl terminal group . This three-component architecture distinguishes it from simpler benzothiazole-thiophene hybrids. The compound is commercially available for research use, with primary interest centered on its potential as a kinase inhibitor or antimicrobial lead scaffold, leveraging the proven bioactivity of the 2-arylbenzothiazole pharmacophore [1].

Why N-Benzyl Substitution in 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxamide Prevents Simple Analog Interchange


The N-benzyl group in this chemotype is not a passive spectator; it profoundly modulates lipophilicity (clogP), target binding, and pharmacokinetic profile relative to other N-substituted analogs. For example, the N-propyl analog (BDBM40249) shows markedly different STAT3 inhibitory activity (IC₅₀ ~5 µM) compared to the N-benzothiazol-2-yl variant (BDBM68331, EC₅₀ >55 µM against STAT3) [1], underscoring that even minor N-substituent changes can alter target engagement by over 10-fold. Generic substitution without functional verification therefore risks selecting an analog with divergent potency, selectivity, or solubility, making compound-specific evidence essential for procurement decisions [2].

Direct Quantitative Comparative Evidence for 5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide (CAS 622344-45-0)


Enhanced Lipophilicity (clogP) Drives Predicted Membrane Permeability Advantage Over N-Propyl Analog

The N-benzyl group increases calculated lipophilicity (clogP ~4.3–4.7) compared to the N-propyl analog (clogP ~3.5 for 5-(1,3-benzothiazol-2-yl)-N-propylthiophene-2-carboxamide, BDBM40249) [1]. This ~1 log unit difference predicts superior passive membrane permeability, a critical parameter for intracellular target engagement. The N-benzyl variant also possesses a larger topological polar surface area (TPSA ~58 Ų) versus the N-propyl analog (~49 Ų), balancing solubility with permeability [2].

Lipophilicity clogP Membrane permeability ADME prediction

STAT3 Inhibitory Activity of the N-Benzyl Scaffold: Class-Level Inference from Closest Available Analog

While direct STAT3 inhibition data for CAS 622344-45-0 is not publicly available, the closest analog with reported data is 5-(1,3-benzothiazol-2-yl)-N-propylthiophene-2-carboxamide (BDBM40249), which inhibits STAT3 with an IC₅₀ of 5,060 nM in a fluorescence-based assay [1]. Given that the N-benzyl group typically enhances hydrophobic contacts in STAT3 SH2 domain binding, the N-benzyl variant is predicted to exhibit equal or improved potency. In contrast, the N-benzothiazol-2-yl analog (BDBM68331) shows weak STAT3 activity (EC₅₀ >55,700 nM), demonstrating that N-substituent choice critically determines STAT3 engagement [2].

STAT3 inhibition Cancer Inflammation Transcription factor

Antimicrobial Potential of the Benzothiazole-Thiophene Hybrid Class with N-Benzyl Substituent Advantage

A systematic SAR study of N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives demonstrated that electron-withdrawing and lipophilic substituents on the aromatic ring significantly enhance antimicrobial activity against S. aureus, E. coli, A. niger, and C. albicans [1]. The N-benzyl substituent in CAS 622344-45-0 is expected to contribute favorably to antibacterial potency by increasing lipophilicity and facilitating membrane penetration, consistent with the trend observed for compound 3g in that series, where a lipophilic 4-chlorobenzyl substituent yielded the strongest activity. Direct MIC data for CAS 622344-45-0 is not yet published, but the class SAR strongly supports its potential as an antimicrobial lead over less lipophilic analogs [1].

Antimicrobial Antibacterial Antifungal Drug resistance

ITK Kinase Inhibition: Structural Basis for Benzothiazole-Thiophene Hybrid Binding

The 2-arylbenzothiazole scaffold, to which CAS 622344-45-0 belongs, has been co-crystallized with interleukin-2 inducible T cell kinase (ITK), revealing a critical hydrogen bond between the thiazole nitrogen and the hinge region of the kinase (PDB 4MF0) [1]. While the co-crystallized ligand (compound 12a) differs from CAS 622344-45-0, the conserved benzothiazole-thiophene architecture suggests that CAS 622344-45-0 would engage the ITK hinge in a similar binding mode. The N-benzyl group projects toward a hydrophobic pocket that tolerates diverse substituents, making this scaffold suitable for ITK-targeted probe development [1].

ITK kinase Immunology T cell Structure-based drug design

Optimal Research and Procurement Scenarios for 5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide (622344-45-0)


STAT3-Targeted Anticancer Probe Development Requiring Enhanced Membrane Permeability

The N-benzyl substitution in CAS 622344-45-0 confers a calculated clogP advantage of ~1 log unit over the N-propyl analog (BDBM40249), predicting improved passive diffusion across cancer cell membranes [1]. This makes the N-benzyl variant the preferred procurement choice over the N-propyl analog when intracellular STAT3 target engagement in whole-cell assays (e.g., A549 lung carcinoma or MCF-7 breast cancer models) is the primary screening objective.

Antimicrobial Lead Optimization Leveraging Lipophilic N-Substituent SAR

Class-level evidence from a systematic study of benzothiazole-thiophene carboxamides demonstrates that lipophilic N-substituents (e.g., benzyl, 4-chlorobenzyl) significantly enhance antibacterial activity against S. aureus and E. coli [2]. CAS 622344-45-0 is therefore the logical starting material for medicinal chemistry teams seeking to explore the upper limits of lipophilicity-driven antimicrobial potency in this chemotype, rather than purchasing less lipophilic N-alkyl or N-aryl analogs.

ITK Kinase Inhibitor Scaffold with a Distinct Hydrophobic Vector for Selectivity Profiling

The co-crystal structure of a related benzothiazole-thiophene hybrid with ITK (PDB 4MF0) confirms a conserved hinge-binding motif that CAS 622344-45-0 is predicted to replicate [3]. The N-benzyl group projects into a hydrophobic sub-pocket that differs from the solvent-exposed region targeted by the co-crystallized ligand's dimethylaminomethylphenyl group, providing a distinct vector for achieving selectivity over other Tec family kinases (e.g., BTK, BMX). Purchasing CAS 622344-45-0 enables direct comparison with the crystallographically validated analog in selectivity panels.

Combinatorial Library Synthesis with Orthogonal Functionalization Sites

CAS 622344-45-0 contains three chemically addressable regions—the benzothiazole C-6 position, the thiophene C-4 position, and the benzyl ring—that can be independently modified for library construction [1]. This scaffold is therefore preferable to simpler analogs with fewer diversification points when constructing focused libraries for high-throughput screening against kinase or antimicrobial targets.

Quote Request

Request a Quote for 5-(1,3-benzothiazol-2-yl)-N-benzylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.